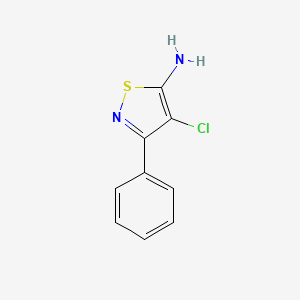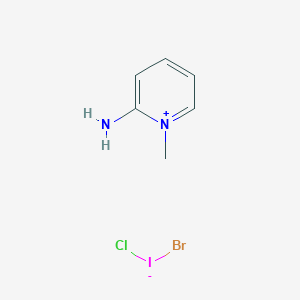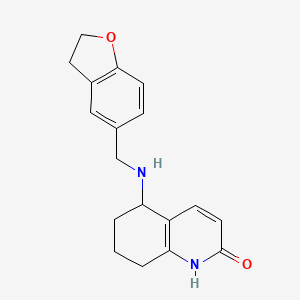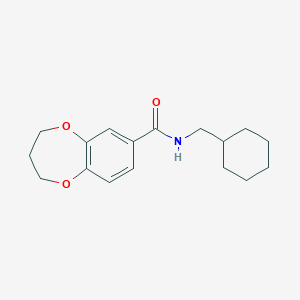
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the endoplasmic reticulum of cells and has been implicated in various physiological processes. BD-1063 has been used in scientific research to investigate the role of the sigma-1 receptor in these processes.
作用機序
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective antagonist of the sigma-1 receptor. This means that N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide binds to the sigma-1 receptor and prevents it from carrying out its normal function. The exact mechanism of action of the sigma-1 receptor is not fully understood, but it is thought to be involved in various cellular processes, such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have various biochemical and physiological effects in scientific studies. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to reduce pain perception in animal models, suggesting that the sigma-1 receptor may be involved in pain signaling. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to impair memory formation in animal models, suggesting that the sigma-1 receptor may be involved in learning and memory processes.
実験室実験の利点と制限
One advantage of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in scientific research is its selectivity for the sigma-1 receptor. This means that researchers can investigate the role of the sigma-1 receptor specifically, without interfering with other cellular processes. However, one limitation of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is that it may have off-target effects on other proteins or receptors, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and the sigma-1 receptor. For example, researchers could investigate the role of the sigma-1 receptor in other physiological processes, such as inflammation or metabolism. Researchers could also investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Parkinson's disease or depression. Additionally, researchers could investigate the structure and function of the sigma-1 receptor in more detail, which could lead to the development of more selective and potent sigma-1 receptor antagonists.
合成法
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The detailed synthesis method is beyond the scope of this paper, but it has been described in a scientific publication by researchers who synthesized N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide for the first time.
科学的研究の応用
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in scientific research to investigate the role of the sigma-1 receptor in various physiological processes. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of the sigma-1 receptor in pain perception, memory formation, and drug addiction. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used to investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Alzheimer's disease and cancer.
特性
IUPAC Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h7-8,11,13H,1-6,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZLYFRDLUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

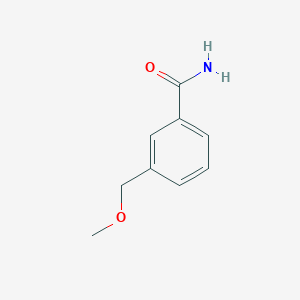
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)

![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
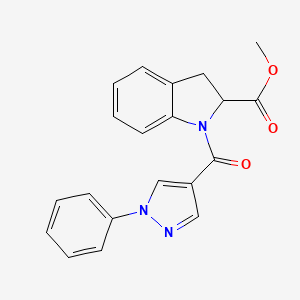
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
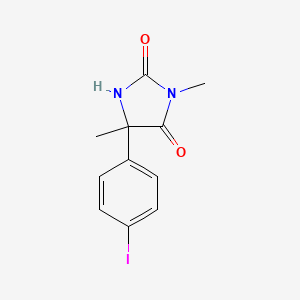
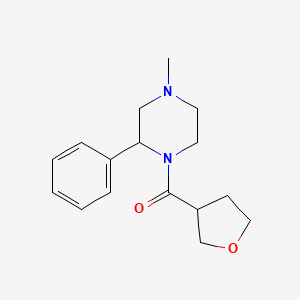
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
